molecular formula C17H15N3OS2 B2785849 3-(ethylthio)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide CAS No. 941959-52-0

3-(ethylthio)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide

Cat. No.: B2785849
CAS No.: 941959-52-0
M. Wt: 341.45
InChI Key: QVNORYIBUYNYJY-UHFFFAOYSA-N
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Description

3-(Ethylthio)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with an ethylthio group and a pyridinyl-thiazolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ethylthio)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: Starting with a pyridine derivative, the thiazole ring is formed through a cyclization reaction involving a thiourea derivative.

    Introduction of the Ethylthio Group: The ethylthio group is introduced via a nucleophilic substitution reaction, where an ethylthiol reacts with a suitable leaving group on the benzamide core.

    Coupling Reaction: The final step involves coupling the thiazole-pyridine moiety with the benzamide core under appropriate conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Ethylthio)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Electrophilic reagents such as halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the benzamide core.

Scientific Research Applications

3-(Ethylthio)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or photonic properties.

    Biological Studies: It is used in studies exploring its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 3-(ethylthio)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiazole and pyridine rings are crucial for its binding affinity and specificity, while the ethylthio group may enhance its lipophilicity, facilitating its passage through cellular membranes.

Comparison with Similar Compounds

Similar Compounds

    4-(Pyridin-4-yl)thiazol-2-amine: Shares the thiazole-pyridine moiety but lacks the benzamide core.

    N-(4-(Pyridin-4-yl)thiazol-2-yl)benzamide: Similar structure but without the ethylthio group.

Uniqueness

3-(Ethylthio)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide is unique due to the presence of the ethylthio group, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer unique properties in terms of binding affinity, solubility, and overall pharmacokinetics.

Properties

IUPAC Name

3-ethylsulfanyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS2/c1-2-22-14-5-3-4-13(10-14)16(21)20-17-19-15(11-23-17)12-6-8-18-9-7-12/h3-11H,2H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNORYIBUYNYJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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